3-Methyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Description
3-Methyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C14H16N6O2S2 and its molecular weight is 364.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolothiadiazines, have been reported to interact with a variety of enzymes and receptors . These interactions can lead to a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and antitubercular effects .
Mode of Action
It is known that triazole compounds can bind in the biological system with a variety of enzymes and receptors . This binding can result in changes in the function of these targets, leading to the observed biological activities.
Biochemical Pathways
For example, some triazole compounds have been reported to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Pharmacokinetics
In silico studies of similar compounds, such as sulfonyl piperazine-integrated triazole conjugates, have suggested that they possess drug-like properties .
Result of Action
Based on the reported biological activities of similar compounds, it can be inferred that this compound may have effects such as inhibiting the growth of cancer cells, killing or inhibiting the growth of microbes, reducing inflammation, and more .
Properties
IUPAC Name |
3-methyl-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2S2/c1-11-15-16-12-4-5-13(17-20(11)12)18-6-8-19(9-7-18)24(21,22)14-3-2-10-23-14/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRHTEGBCBGNQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.